

# 4-Bromo-2-nitrophenol molecular structure

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## Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

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An In-depth Technical Guide to **4-Bromo-2-nitrophenol**: Molecular Structure, Properties, Synthesis, and Applications

## Introduction

**4-Bromo-2-nitrophenol** is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1] Its molecular structure is characterized by a phenol ring substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the hydroxyl group.[2] This strategic arrangement of three distinct functional groups—hydroxyl, nitro, and bromo—imparts a versatile reactivity profile, making it a valuable building block for the pharmaceutical, agrochemical, and dye industries.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of **4-Bromo-2-nitrophenol** for researchers, scientists, and professionals in drug development.

## Molecular Structure and Physicochemical Properties

The structure of **4-Bromo-2-nitrophenol** features a benzene ring with three substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating hydroxyl group, influences the compound's chemical behavior and physical properties. It typically appears as a yellow to brown crystalline solid.[2]

Table 1: Physicochemical Properties of **4-Bromo-2-nitrophenol**

Property	Value	Reference
CAS Number	7693-52-9	[4][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub>	[2][4][6]
Molecular Weight	218.01 g/mol	[2][4][6]
Appearance	Light yellow to orange powder or crystals	[2][3][7]
Melting Point	90-94 °C	[1][3][5][7]
Boiling Point	259.4 ± 20.0 °C (Predicted)	[3][7]
Solubility	Slightly soluble in cold water; Soluble in alcohol, benzene, chloroform, and ether.[7]	[7]
pKa	6.28 ± 0.14 (Predicted)	[1][3]
InChI Key	CUTFAPGINUFNQM-UHFFFAOYSA-N	[2][5]
SMILES	O=N(=O)c1cc(Br)ccc1O	[2]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Bromo-2-nitrophenol**. The following data are characteristic of its molecular structure.

Table 2: Spectroscopic Data for **4-Bromo-2-nitrophenol**

Technique	Description	Observed/Expected Values
$^1\text{H}$ NMR	The proton NMR spectrum in $\text{CDCl}_3$ would show distinct signals for the aromatic protons.	Expected signals in the aromatic region ( $\delta$ 7.0-8.5 ppm). The exact shifts and coupling patterns depend on the electronic environment created by the three different substituents.
$^{13}\text{C}$ NMR	The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.	Six distinct signals are expected for the aromatic carbons. <a href="#">[4]</a>
Infrared (IR) Spectroscopy	IR spectroscopy identifies the key functional groups present in the molecule.	- O-H stretch (phenolic): ~3200-3600 $\text{cm}^{-1}$ (broad)- Aromatic C-H stretch: ~3000-3100 $\text{cm}^{-1}$ - Asymmetric $\text{NO}_2$ stretch: ~1520-1560 $\text{cm}^{-1}$ - Symmetric $\text{NO}_2$ stretch: ~1340-1380 $\text{cm}^{-1}$ - C-Br stretch: ~500-600 $\text{cm}^{-1}$
Mass Spectrometry (MS)	Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.	Molecular ion peak ( $\text{M}^+$ ) expected at $m/z \approx 217$ and $219$ in a ~1:1 ratio, characteristic of the presence of a single bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes).

Note: Specific spectral data can be found in databases such as SpectraBase.[\[4\]](#)[\[8\]](#)[\[9\]](#)

## Synthesis and Experimental Protocols

A common and efficient method for the synthesis of **4-Bromo-2-nitrophenol** is the nitration of 4-bromophenol.[\[1\]](#)[\[10\]](#)

## Experimental Protocol: Synthesis via Nitration of 4-Bromophenol

This protocol describes a continuous flow synthesis method, which offers excellent control over reaction conditions.[\[1\]](#)[\[3\]](#)

### Materials:

- 4-Bromophenol
- Nitric acid (7-8 M concentration)
- Dichloroethane (solvent)
- Continuous flow reactor system with two pumps
- Separatory funnel
- Rotary evaporator

### Procedure:

- Prepare Solutions:
  - Prepare a solution of nitric acid with a concentration of 7-8 M.[\[1\]](#)[\[3\]](#)
  - Dissolve 4-bromophenol in dichloroethane to achieve a substrate concentration of 1.8-2.2 M.[\[1\]](#)
- Set up the Reactor:
  - Set up the continuous flow reactor.
  - Control the internal temperature to 55-75°C and the pressure to 0.35-0.45 MPa.[\[1\]](#)[\[3\]](#)
- Initiate Reaction:

- Inject the 4-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[1][3]
- Reaction and Collection:
  - Allow the reaction to proceed with a residence time of 20-30 minutes within the reactor.[1][3]
  - Collect the output from the reactor. The product, **4-Bromo-2-nitrophenol**, will be in the organic phase.[3]
- Work-up and Purification:
  - Separate the organic phase from the aqueous phase using a separatory funnel.
  - Wash the organic phase with water and then with a saturated brine solution.
  - Dry the organic phase over anhydrous sodium sulfate.
  - Remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.
  - The product can be further purified by recrystallization if necessary.

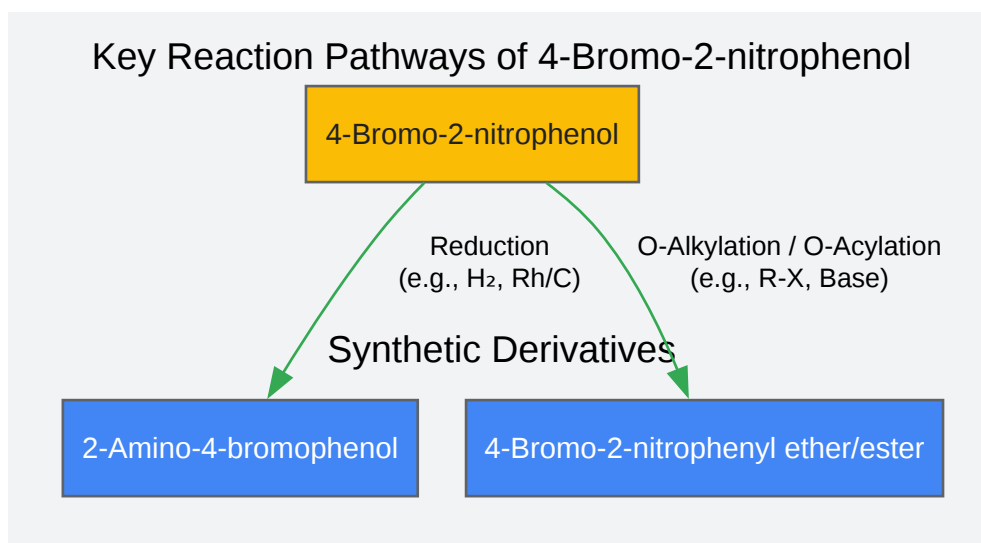
## Chemical Reactivity and Applications

The utility of **4-Bromo-2-nitrophenol** as a synthetic intermediate stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.[3]

- Nitro Group Reduction: The nitro group is readily reduced to an amino group ( $\text{NH}_2$ ) to form 2-amino-4-bromophenol. This transformation is a key step for introducing a nucleophilic amine, which can be used for amide bond formation, diazotization reactions, or as a precursor for synthesizing heterocyclic compounds like Btk inhibitors for treating immune diseases.[1][3]
- Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide. This potent nucleophile can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce various functionalities.[3]

- **Bromine Atom Displacement:** The bromine atom can be substituted via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by the other electron-withdrawing groups.

These selective transformations make **4-Bromo-2-nitrophenol** an essential precursor for derivatives with biological activity, including peptidase inhibitors for diabetes treatment and fluorine-containing pesticides.[1]



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Caption: Key reaction pathways for **4-Bromo-2-nitrophenol**.

## Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of **4-Bromo-2-nitrophenol** to 2-amino-4-bromophenol.[3]

Materials:

- **4-Bromo-2-nitrophenol** (e.g., 50.7 g, 233 mmol)
- Tetrahydrofuran (THF), 500 mL
- 5% Rhodium on Carbon (Rh/C) catalyst, 5.00 g
- Hydrogen gas supply

- Reaction vessel suitable for hydrogenation
- Filtration apparatus (e.g., Büchner funnel with Celite®)
- Rotary evaporator

#### Procedure:

- Vessel Charging: To a suitable reaction vessel, add **4-Bromo-2-nitrophenol** (50.7 g) and THF (500 mL).[3]
- Catalyst Addition: Carefully add the 5% Rh/C catalyst (5.00 g) to the solution under an inert atmosphere if possible.[3]
- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional THF.
- Concentration: Combine the filtrate and washings. Remove the solvent (THF) under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol.

## Safety and Handling

**4-Bromo-2-nitrophenol** is a hazardous chemical and must be handled with appropriate safety precautions.[7] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4][7][11]

Table 3: Hazard and Safety Information for **4-Bromo-2-nitrophenol**

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral, Inhalation) [4][5]	Harmful if swallowed or inhaled.[4][7] Avoid breathing dust. Use only in well-ventilated areas.[11][12]
Skin Irritation	Skin Irrit. 2[4][11]	Causes skin irritation.[4] Wear suitable protective gloves and clothing.[7][11]
Eye Irritation	Eye Irrit. 2[4][11]	Causes serious eye irritation. [4][11] Wear eye/face protection.[7][11]
Respiratory Irritation	STOT SE 3[5][11]	May cause respiratory irritation.[11]
Handling	-	Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
Storage	-	Store in a cool, dry, well-ventilated place.[11] Keep container tightly closed. Store locked up.[11]
Disposal	-	Dispose of contents/container to an approved waste disposal plant.[11]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]

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